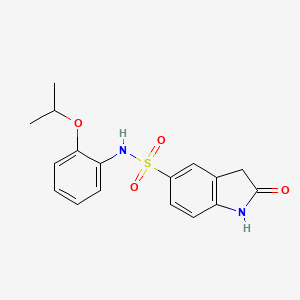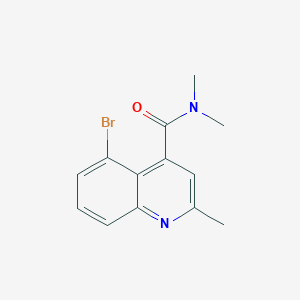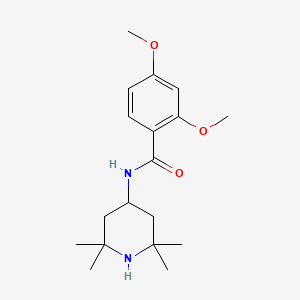![molecular formula C13H16BrNO2 B7629281 N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
N-[4-(4-bromophenyl)oxan-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromophenyl)oxan-4-yl]acetamide, also known as BPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOA is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde and glycidyl acetate.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis. N-[4-(4-bromophenyl)oxan-4-yl]acetamide has been shown to activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
N-[4-(4-bromophenyl)oxan-4-yl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the activation of the p53 pathway. N-[4-(4-bromophenyl)oxan-4-yl]acetamide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is its potential as an anti-cancer agent, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is its low solubility in water, which can make it difficult to work with in some lab experiments.
Future Directions
There are several future directions for the study of N-[4-(4-bromophenyl)oxan-4-yl]acetamide, including the development of new cancer therapies, the synthesis of N-[4-(4-bromophenyl)oxan-4-yl]acetamide derivatives with improved solubility and potency, and the investigation of N-[4-(4-bromophenyl)oxan-4-yl]acetamide's potential applications in material science and organic synthesis.
Synthesis Methods
The synthesis of N-[4-(4-bromophenyl)oxan-4-yl]acetamide involves several steps, including the reaction of 4-bromobenzaldehyde with glycidyl acetate to form 4-(4-bromophenyl)oxan-4-ol. This intermediate is then treated with acetic anhydride to form N-[4-(4-bromophenyl)oxan-4-yl]acetamide. The overall yield of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is around 40%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
N-[4-(4-bromophenyl)oxan-4-yl]acetamide has shown potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-[4-(4-bromophenyl)oxan-4-yl]acetamide has been studied for its potential as an anti-cancer agent. Studies have shown that N-[4-(4-bromophenyl)oxan-4-yl]acetamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
N-[4-(4-bromophenyl)oxan-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-10(16)15-13(6-8-17-9-7-13)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHJRBVDHPXHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCOCC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide](/img/structure/B7629232.png)


![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)



![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)


